molecular formula C20H28N4O2 B2783562 (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014091-17-8

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

Número de catálogo B2783562
Número CAS: 1014091-17-8
Peso molecular: 356.47
Clave InChI: NVVYFIFOBKMPPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a novel piperazine derivative . It has been studied for its anti-inflammatory effects .


Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a highly potent and selective compound that has been extensively studied in preclinical models of neurological and psychiatric disorders. However, its use in lab experiments is limited by its relatively short half-life and poor oral bioavailability, which may necessitate the use of alternative administration routes such as intravenous injection.

Direcciones Futuras

There are several potential future directions for research on (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of alternative administration routes to improve its pharmacokinetic properties. Additionally, further research is needed to elucidate the precise mechanisms underlying its pharmacological effects and to identify potential biomarkers of treatment response.

Métodos De Síntesis

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3-propoxy-1-propyl-1H-pyrazol-4-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reagent such as trifluoroacetic anhydride (TFAA) to yield the final product, this compound.

Aplicaciones Científicas De Investigación

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to exhibit high affinity for serotonin (5-HT) and dopamine (DA) receptors, which are known to play a critical role in the regulation of mood and behavior.

Safety and Hazards

The compound has been evaluated for acute oral systemic toxicity in mice through the neutral red uptake (nru) assay. It was classified in GHS category 300 < LD50 < 2000 mg/kg .

Propiedades

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-10-24-16-18(19(21-24)26-15-4-2)20(25)23-13-11-22(12-14-23)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVYFIFOBKMPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.